1-(2-Bromo-3-methoxyphenyl)ethan-1-ol
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Overview
Description
1-(2-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyacetophenone followed by reduction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo compound is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding methoxyphenyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium cyanide in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: 1-(2-Bromo-3-methoxyphenyl)ethanone or 1-(2-Bromo-3-methoxyphenyl)ethanal.
Reduction: 1-(3-Methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in various applications.
Comparison with Similar Compounds
1-(2-Bromo-3-methoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at the fourth position.
1-(2-Bromo-3-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Bromo-3-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of both bromine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and specific binding interactions. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 |
InChI Key |
DJRHIMDVIMGIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)Br)O |
Origin of Product |
United States |
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